molecular formula C7H16N2O B2652757 N-(tert-butyl)-2-(methylamino)acetamide CAS No. 1220037-24-0; 855991-80-9

N-(tert-butyl)-2-(methylamino)acetamide

Cat. No.: B2652757
CAS No.: 1220037-24-0; 855991-80-9
M. Wt: 144.218
InChI Key: PKKPXMPHLXGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(methylamino)acetamide (CAS: 855991-80-9) is a secondary acetamide derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol. Its structure comprises a tert-butyl group attached to the amide nitrogen and a methylamino substituent on the adjacent carbon of the acetamide backbone. This compound is notable for its compact, branched alkyl groups, which influence its physicochemical properties, such as solubility and metabolic stability .

Properties

IUPAC Name

N-tert-butyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKPXMPHLXGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Solubility : Piperidine-substituted analogs (3m) exhibit better aqueous solubility due to protonatable amines, whereas tert-butyl groups generally reduce solubility .

Physicochemical Properties

NMR and HRMS Data Comparison

  • This compound: Specific NMR data are unavailable in the evidence, but methylamino protons typically resonate near δ 2.2–2.5 ppm (CH₃NH) and δ 3.0–3.5 ppm (NH) .
  • N-(tert-butyl)-2-phenylacetamide (6b) : ¹H NMR shows aromatic protons at δ 7.2–7.4 ppm and tert-butyl singlet at δ 1.40 ppm. HRMS: m/z 219.14 [M+H]⁺ .
  • N-(tert-butyl)acetamide (2ab) : ¹H NMR δ 1.38 (s, 9H, tert-butyl), 2.02 (s, 3H, CH₃CO), 6.20 (br, 1H, NH). Melting point: 92.8–94.6°C .

Thermal and Solubility Profiles

  • Melting Points : tert-butyl analogs with rigid substituents (e.g., 2ab) exhibit higher melting points (>90°C) compared to liquid analogs like II-54 (colorless oil) .
  • Lipophilicity : Branched-chain analogs (e.g., II-54) have higher calculated logP values (~3.5) than simpler acetamides (~1.5–2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.